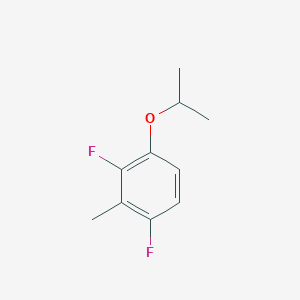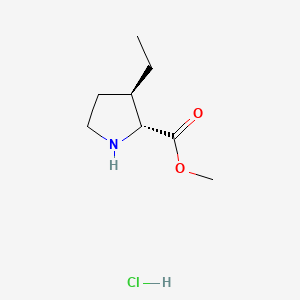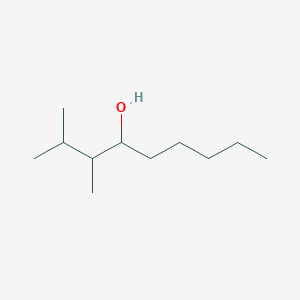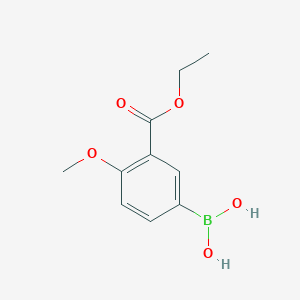
1,3-Difluoro-4-isopropoxy-2-methylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Difluoro-4-isopropoxy-2-methylbenzene: is an organic compound with the molecular formula C10H12F2O . It is a derivative of benzene, where the benzene ring is substituted with two fluorine atoms, an isopropoxy group, and a methyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity .
準備方法
Synthetic Routes and Reaction Conditions: 1,3-Difluoro-4-isopropoxy-2-methylbenzene can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution of a suitable precursor, such as 1,3-difluoro-2-methylbenzene, with isopropyl alcohol in the presence of a base like potassium carbonate. The reaction is typically carried out under reflux conditions to ensure complete substitution .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. The use of catalysts and optimized temperature and pressure conditions can enhance the efficiency of the synthesis process .
化学反応の分析
Types of Reactions: 1,3-Difluoro-4-isopropoxy-2-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The isopropoxy group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The compound can undergo reduction reactions to modify the functional groups attached to the benzene ring.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed:
- Substitution reactions can yield various substituted derivatives.
- Oxidation reactions can produce carbonyl-containing compounds.
- Reduction reactions can lead to the formation of alcohols or hydrocarbons .
科学的研究の応用
1,3-Difluoro-4-isopropoxy-2-methylbenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,3-difluoro-4-isopropoxy-2-methylbenzene involves its interaction with specific molecular targets. The fluorine atoms and isopropoxy group can influence the compound’s reactivity and binding affinity to various enzymes or receptors. The pathways involved may include electrophilic aromatic substitution and nucleophilic aromatic substitution , depending on the reaction conditions .
類似化合物との比較
- 1,3-Difluoro-2-isopropoxy-4-methylbenzene
- 1,3-Difluoro-2-methylbenzene
- 1,3-Difluoro-4-methylbenzene
Comparison: 1,3-Difluoro-4-isopropoxy-2-methylbenzene is unique due to the presence of both fluorine atoms and an isopropoxy group on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity compared to its analogs. For example, the isopropoxy group can enhance solubility and influence the compound’s interaction with biological targets .
特性
分子式 |
C10H12F2O |
|---|---|
分子量 |
186.20 g/mol |
IUPAC名 |
1,3-difluoro-2-methyl-4-propan-2-yloxybenzene |
InChI |
InChI=1S/C10H12F2O/c1-6(2)13-9-5-4-8(11)7(3)10(9)12/h4-6H,1-3H3 |
InChIキー |
HIYKFIVKAUEKFE-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1F)OC(C)C)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![4-[4-(2,4-Dimethoxyphenyl)piperazin-1-yl]quinolin-3-amine](/img/structure/B14017424.png)
![7-Chloro[1,2,4]triazolo[4,3-b]pyridazin-8-amine](/img/structure/B14017440.png)





